![molecular formula C19H27F2N3O2 B5426624 2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5426624.png)
2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide, also known as DF-MPO-1, is a small molecule inhibitor of the myeloperoxidase (MPO) enzyme. MPO is an important enzyme in the immune system, which catalyzes the production of hypochlorous acid (HOCl) and other reactive oxygen species (ROS) that are involved in the killing of invading pathogens. However, excessive MPO activity has been linked to various inflammatory diseases, such as atherosclerosis, arthritis, and neurodegenerative disorders. Therefore, DF-MPO-1 has attracted attention as a potential therapeutic agent for these diseases.
作用機序
The mechanism of action of 2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide involves the inhibition of MPO activity by binding to its active site. MPO contains a heme group that catalyzes the oxidation of chloride ions and hydrogen peroxide to generate HOCl. This compound binds to the heme group and blocks the access of chloride ions and hydrogen peroxide, thus preventing the production of HOCl. This leads to a reduction in oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various cell types and animal models. These include:
- Inhibition of MPO activity and HOCl production
- Reduction of ROS and pro-inflammatory cytokines
- Attenuation of atherosclerosis and improvement of vascular function
- Suppression of arthritis and MS progression
- Protection against oxidative stress and apoptosis
実験室実験の利点と制限
2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency and selectivity for MPO inhibition
- Availability of synthetic methods and commercial sources
- Compatibility with various cell types and animal models
- Potential for therapeutic applications in inflammatory diseases
Some of the limitations include:
- Lack of information on pharmacokinetics and toxicity
- Limited understanding of the off-target effects
- Variability in the efficacy and potency across different disease models
- Need for further optimization and validation in clinical trials
将来の方向性
2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide has opened up new avenues for research in the field of inflammation and oxidative stress. Some of the future directions for this compound research include:
- Optimization of the chemical structure and pharmacokinetics for clinical translation
- Evaluation of the safety and toxicity in animal models and human trials
- Investigation of the off-target effects and potential drug interactions
- Identification of the molecular targets and pathways involved in the anti-inflammatory effects
- Exploration of the potential applications in other diseases, such as cancer and neurodegeneration
In conclusion, this compound is a promising small molecule inhibitor of the MPO enzyme with potential therapeutic applications in inflammatory diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide was first synthesized and characterized by researchers at the University of California, San Diego (UCSD) in 2015 (Kalyanaraman et al., 2015). The synthesis involves a series of chemical reactions, starting from commercially available starting materials. The key step is the coupling of a piperazine derivative with a difluorobenzyl ketone, followed by acylation with dipropylacetic anhydride. The final product is obtained as a white powder with high purity and yield.
科学的研究の応用
2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide has been extensively studied in vitro and in vivo to investigate its potential therapeutic applications. In vitro studies have shown that this compound can selectively inhibit MPO activity in human neutrophils and monocytes, with an IC50 value of 50 nM (Kalyanaraman et al., 2015). Moreover, this compound can reduce the production of ROS and pro-inflammatory cytokines in these cells, indicating its anti-inflammatory properties. In vivo studies have demonstrated that this compound can attenuate atherosclerosis and improve vascular function in mouse models (Kalyanaraman et al., 2017). This compound has also shown promising results in preclinical models of arthritis and multiple sclerosis (MS) (Khan et al., 2019; Zou et al., 2019).
特性
IUPAC Name |
2-[1-[(3,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N,N-dipropylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F2N3O2/c1-3-8-23(9-4-2)18(25)12-17-19(26)22-7-10-24(17)13-14-5-6-15(20)16(21)11-14/h5-6,11,17H,3-4,7-10,12-13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVZGCKAOZWUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5426547.png)
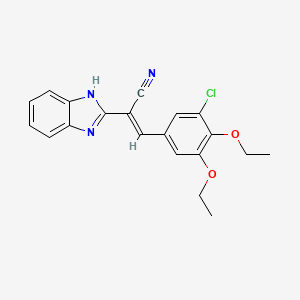
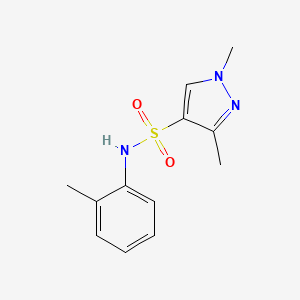

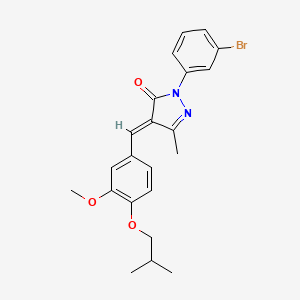
![N-[4-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5426577.png)
![1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-(hydroxymethyl)piperidin-4-ol](/img/structure/B5426581.png)
![1-amino-N-{2-[(2-methylbenzyl)thio]ethyl}cyclopropanecarboxamide](/img/structure/B5426596.png)

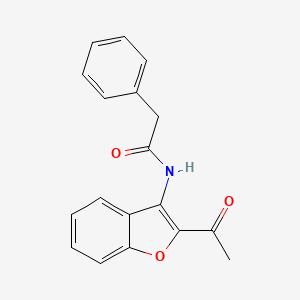
![4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5426647.png)

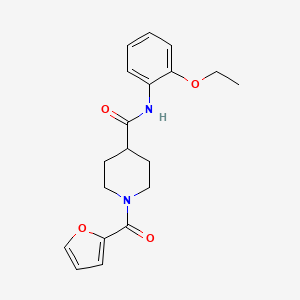
![2-(6-oxa-9-azaspiro[4.5]dec-9-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5426667.png)